molecular formula C55H86O24 B191202 escin Ib CAS No. 26339-90-2

escin Ib

Cat. No. B191202
CAS RN: 26339-90-2
M. Wt: 1131.3 g/mol
InChI Key: AXNVHPCVMSNXNP-AUEPDCJTSA-N
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Description

Escin Ib is a saponin isolated from the skin and the endosperm of seeds of horse chestnut (Aesculus hippocastanum) . It has been shown to have an inhibitory effect on pancreatic lipase activity .

Scientific Research Applications

  • Renal Cytotoxicity Mechanism : Escin Ib, along with other isomers of escin, has been found to decrease cell viability in human kidney cells. This cytotoxic effect is due to the inhibition of heat shock proteins (HSPs). Molecular docking and simulation studies suggest that these isomers, including escin Ib, bind to the ATP-binding domain of HSP70 and HSP90, thereby inhibiting their function. This provides insights into the molecular mechanism of escin-induced renal cytotoxicity (Sun et al., 2021).

  • Pharmacokinetics and Bioavailability : A comparative study on the pharmacokinetics and bioavailability of escin Ib and isoescin Ib in rats showed that administration of sodium escinate, which contains these isomers, resulted in a longer duration of action than administering each isomer alone. The study also noted that escin Ib and isoescin Ib can isomerize in vivo, suggesting the complexity of their pharmacokinetics (Wu et al., 2014).

  • Anti-Inflammatory Effects : Escin Ib has demonstrated anti-inflammatory effects. A study focused on escins Ia, Ib, IIa, and IIb isolated from horse chestnut seeds, showing their effectiveness in reducing acute inflammation in animal models. This research contributes to understanding the structure-activity relationships of escins for anti-inflammatory properties (Matsuda et al., 1997).

  • Gastrointestinal Transit and 5-HT Receptors : Escin Ib has been found to accelerate gastrointestinal transit in mice, an effect that may be mediated through 5-HT and 5-HT2 receptors. This suggests a role for escin Ib in gastrointestinal motility, potentially involving the synthesis and action of serotonin (Matsuda et al., 2000).

  • Anti-Cancer Potential : Research into the anti-cancer potential of escin, including escin Ib, has shown its efficacy in various cancer cell models. Escin exhibits anti-proliferative and pro-apoptotic effects, and can augment the effects of existing chemotherapeutic drugs. This positions escin as a potential adjunct or alternative therapy in cancer treatment (Cheong et al., 2018).

Safety And Hazards

Escin Ib is harmful if swallowed and may cause respiratory irritation . It also causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . When handling escin Ib, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-OXPBSUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026279
Record name Escin IB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-ESCIN

CAS RN

26339-90-2, 11072-93-8
Record name Escin Ib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26339-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 247-619-4
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Escin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Escin IB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ESCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYK0D6H79O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
152
Citations
XJ Wu, ML Zhang, XY Cui, JP Fawcett, JK Gu - Journal of …, 2014 - Elsevier
… that were treated with escin Ib than the corresponding values for escin Ib in rats that were … of escin Ib to isoescin Ib following the oral and IV administration of escin Ib than the reverse …
Number of citations: 20 www.sciencedirect.com
M YOSHIKAWA, E HARADA, T MURAKAMI… - Chemical and …, 1994 - jstage.jst.go.jp
… The saponin fraction with potent activities was purified escin-Ib (2): angeloyl Ac OH D-Glu by repeated HPLC separation to afford escins-Ia(1, 23.9 % from … Escin-Ib(2) : colorless fine …
Number of citations: 98 www.jstage.jst.go.jp
H Matsuda, Y Li, T Murakami, K NINOMIYA… - Biological and …, 1997 - jstage.jst.go.jp
… addition, escins IIa and IIb showed much more potent inhibition than escin Ia and lb at 200 mg/kg, and escin Ib showed more potent inhibition than escin Ia. Cyprohepta— dine (5 mg/kg, …
Number of citations: 170 www.jstage.jst.go.jp
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… [48] assessed the plasma concentrations of escin Ia and escin Ib in a clinical trial in which … Ia and 2.0 mg escin Ib. They found that the pharmacokinetics of escin Ia and escin Ib were …
Number of citations: 44 link.springer.com
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… β-Escin (mainly made up of escin Ia and escin Ib) is the major active component in extracts … A similar study of escin Ib and isoescin Ib is currently underway in our laboratory and will be …
Number of citations: 32 www.sciencedirect.com
H Matsuda, Y Li, M Yoshikawa - Life Sciences, 2000 - Elsevier
… It was previously reported that escin Ib isolated from horse chestnut inhibited gastric … in the inhibition of GE by escin Ib were investigated in mice. GE inhibition by escin Ib (25 mg/kg, po) …
Number of citations: 27 www.sciencedirect.com
L Liu, X Wu, D Wu, Y Wang, P Li, Y Sun… - Biomedical …, 2010 - Wiley Online Library
… escin Ia and 1.50–662 ng/mL for escin Ib. The intra- and inter-day precisions (as … escin Ib. The accuracies (as relative error) were within ±5.27% for escin Ia and within ±4.07% for escin Ib…
XJ Wu, XY Cui, L Tian, F Gao, X Guan, JK Gu - Journal of …, 2014 - Elsevier
… Escin Ia, together with escin Ib, isoescin Ia and isoescin Ib, has been chosen as the major active components of escin based on previous pharmacological activity and the content …
Number of citations: 12 www.sciencedirect.com
H Matsuda, Y Li, T Murakami, J Yamahara… - European journal of …, 1999 - Elsevier
Inhibitory effects of the saponin fraction and its principal constituents, escins Ia, Ib, IIa, and IIb, from horse chestnuts on gastric emptying were investigated in mice loaded with a non-…
Number of citations: 42 www.sciencedirect.com
H Matsuda, Y Li, M Yoshikawa - Bioorganic & medicinal chemistry, 1999 - Elsevier
The effects of saponin fraction and its principal constituents escins Ia (1), Ib (2), IIa (3), and IIb (4) from horse chestnuts on gastrointestinal transit (GIT) and ileus were investigated in mice…
Number of citations: 34 www.sciencedirect.com

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